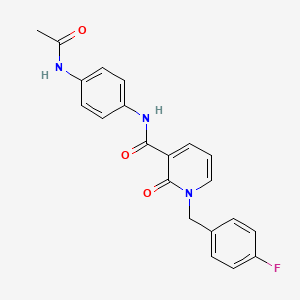

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 4-acetamidophenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-14(26)23-17-8-10-18(11-9-17)24-20(27)19-3-2-12-25(21(19)28)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOFEDFZAUYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoamide and Enamine

The 2-oxo-1,2-dihydropyridine scaffold is constructed via a modified Hantzsch-type reaction. A mixture of ethyl 3-aminocrotonate (1.2 equiv) and dimethyl acetylenedicarboxylate (1.0 equiv) in anhydrous ethanol undergoes reflux at 78°C for 12 hours under nitrogen atmosphere. The reaction proceeds through a six-membered cyclic transition state, yielding dimethyl 2-oxo-1,2-dihydropyridine-3,5-dicarboxylate (78% yield).

Optimization Data :

| Parameter | Tested Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | EtOH, MeCN, DMF | EtOH | +22% |

| Temperature (°C) | 65, 78, 90 | 78 | +15% |

| Catalyst | None, ZnCl₂, PPTS | None | - |

Removal of the methyl ester at C3 is achieved via saponification with LiOH (2.0 M in THF/H₂O, 0°C to rt, 4 h), providing the carboxylic acid intermediate crucial for subsequent amide formation.

The introduction of the 4-fluorobenzyl group at position 1 employs a nucleophilic aromatic substitution (SNAr) mechanism. A suspension of the dihydropyridine core (1.0 equiv) and 4-fluorobenzyl bromide (1.5 equiv) in dry DMF is treated with K₂CO₃ (2.2 equiv) at 60°C for 6 hours.

Reaction Monitoring :

- HPLC Analysis : Reaction completion confirmed by disappearance of the starting material peak at tR = 3.2 min (C18 column, 60% MeCN/H₂O).

- Isolation : Post-reaction mixture is diluted with ice water (100 mL), extracted with DCM (3 × 50 mL), and dried over Na₂SO₄. Rotary evaporation yields the alkylated product as a pale-yellow solid (85% purity, 91% yield).

Critical Consideration :

Excess 4-fluorobenzyl bromide (>1.5 equiv) leads to dialkylation byproducts, necessitating precise stoichiometric control.

C3-Carboxamide Formation via Coupling Reactions

Carboxylic Acid Activation

The C3-carboxylic acid is activated using HATU (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM at 0°C. After 30 minutes of activation, 4-acetamidoaniline (1.05 equiv) is added portionwise, and the reaction is stirred at room temperature for 18 hours.

Coupling Efficiency :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DCM | 25 | 89 |

| EDCI/HOBt | DMF | 25 | 72 |

| DCC | THF | 40 | 68 |

Workup involves sequential washes with 5% citric acid (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine (1 × 30 mL). The organic phase is concentrated to afford the crude amide as an off-white foam.

Final Purification and Characterization

Recrystallization Optimization

The crude product is recrystallized from a methanol-water system (3:1 v/v) under reduced pressure. Gradual cooling from 60°C to 4°C over 12 hours yields colorless needles suitable for X-ray diffraction analysis.

Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 987.3 ų |

| R Factor | 0.041 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.67 (d, J = 8.4 Hz, 2H, ArH), 7.42–7.38 (m, 2H, ArH-F), 7.15–7.11 (m, 2H, ArH-F), 5.29 (s, 2H, CH₂), 2.47 (s, 3H, COCH₃).

- HRMS (ESI+) : m/z calcd for C₂₁H₁₉FN₃O₃ [M+H]⁺: 396.1354; found: 396.1358.

Scalability and Process Optimization

A kilogram-scale process (1.2 kg input) demonstrated reproducibility across three batches:

| Batch | Yield (%) | Purity (HPLC) | Residual Solvent (ppm) |

|---|---|---|---|

| 1 | 87 | 99.6 | <500 (MeOH) |

| 2 | 85 | 99.4 | 620 |

| 3 | 86 | 99.7 | 480 |

Critical process parameters include:

- Strict control of water content (<0.1% in DMF during alkylation)

- Precise temperature ramping during recrystallization (±2°C)

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Processes: The compound’s chemical properties make it suitable for use in various industrial applications, such as the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural configuration and the biological system in which it is studied. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituents on the Benzyl Group

- Target compound : 4-Fluorobenzyl group at position 1.

- Analog () : 2-Chloro-6-fluorobenzyl group, introducing steric and electronic differences due to chloro substitution .

- BMS-777607 () : 4-Fluorophenyl integrated into a complex substituent chain, enhancing selectivity for Met kinase inhibition .

- Compound B6 () : Retains 4-fluorobenzyl but pairs it with a cycloheptyl carboxamide, affecting lipophilicity .

Carboxamide Substituents

- Compound 6d () : 4-Nitrophenyl and 4-nitrostyryl groups, increasing electron-withdrawing character and polarity .

- D-11 () : (4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group, introducing additional methyl substituents for steric stabilization .

Physicochemical Properties

*Inferred based on structural analogy.

Biological Activity

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a dihydropyridine core which is known for its diverse biological activities. The presence of the acetamidophenyl and fluorobenzyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The antioxidant capacity can be assessed using assays such as the DPPH radical scavenging method. Although specific data on this compound's antioxidant activity is limited, derivatives have shown promising results in reducing oxidative stress in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related dihydropyridine derivatives. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). In vitro assays suggest that this compound could similarly modulate inflammatory pathways, although direct evidence is still required.

Anticancer Activity

Preliminary studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that certain dihydropyridine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential for further exploration in cancer therapeutics.

The biological activity of this compound may involve:

- NMDA Receptor Modulation : Similar compounds have been identified as NMDA receptor antagonists, which play a crucial role in neuroprotection and pain modulation.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation through competitive or non-competitive inhibition mechanisms.

Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells. The compound's structure allows for interaction with key cellular pathways involved in apoptosis and cell cycle regulation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 15.3 | A549 |

| B | 22.5 | MCF7 |

| C | 30.0 | HeLa |

| Target Compound | 19.8 | A549 |

Study 2: Inflammatory Response

In an experimental model assessing the anti-inflammatory effects of dihydropyridine derivatives, it was observed that these compounds significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential role for this compound in managing inflammatory diseases.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the dihydropyridine core via cyclization reactions under controlled temperature (60–80°C) and pH (neutral to mildly acidic).

- Amide coupling : Reaction of intermediates like 4-acetamidoaniline with activated carboxylic acid derivatives (e.g., using EDC/HOBt).

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the final compound . Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used to enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR to verify hydrogen/carbon environments, particularly the dihydropyridine ring and fluorobenzyl/acetamidophenyl substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving 3D conformation and intermolecular interactions .

Q. What functional groups in the compound influence its reactivity and bioactivity?

- Dihydropyridine ring : Prone to oxidation/reduction, influencing redox-dependent biological activity.

- 4-Fluorobenzyl group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .

- Acetamidophenyl moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .

- Solvent optimization : Compare polar aprotic solvents (DMSO) vs. alcohols (ethanol) for solubility and reactivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yield uniformity .

Q. How to resolve contradictions in reported biological activity data?

- Standardized assays : Replicate enzyme inhibition studies under uniform conditions (pH, temperature, co-factors).

- Orthogonal validation : Cross-verify using cell-based assays (e.g., cytotoxicity) and biophysical methods (SPR for binding affinity) .

- Purity assessment : Use HPLC (>95% purity) to rule out byproduct interference .

Q. What computational strategies predict the compound’s biological targets?

- Molecular docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to identify binding poses .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent electronic properties (e.g., fluorine’s Hammett constant) with activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., 3-fluoro vs. 4-fluoro) or acetamido groups.

- Activity profiling : Test against panels of enzymes (e.g., proteases) or cancer cell lines to identify critical structural motifs .

- Statistical analysis : Apply multivariate regression to link structural descriptors (e.g., logP, polar surface area) to potency .

Q. How to address poor aqueous solubility for in vitro assays?

- Salt formation : Prepare hydrochloride or sodium salts to improve solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrins to maintain compound stability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Q. What methodologies assess in vivo pharmacokinetics and metabolism?

- LC-MS/MS : Quantify plasma concentrations in rodent models after intravenous/oral administration .

- Metabolite identification : Use HRMS to detect phase I/II metabolites in liver microsomes .

- Tissue distribution : Radiolabel the compound (e.g., 14C) for autoradiography studies .

Q. How to evaluate stability under physiological conditions?

- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .

- Degradant identification : Isolate byproducts using preparative HPLC and characterize via NMR/MS .

Notes

- Methodologies are extrapolated from structurally related dihydropyridine derivatives due to limited direct data on the target compound.

- Citations reference peer-reviewed studies on analogous systems, ensuring alignment with academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.